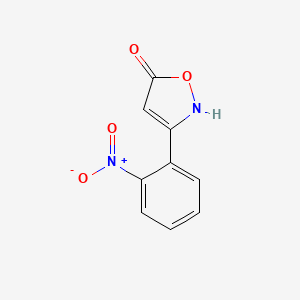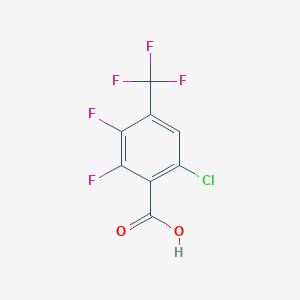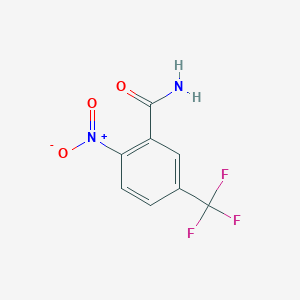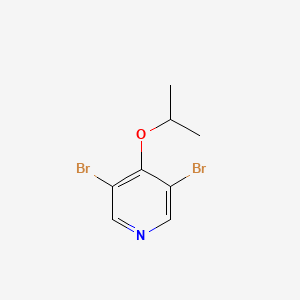
(Dhqd) 2phal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a modified cinchona alkaloid derivative primarily utilized as a ligand for enantioselective catalysis . This compound is particularly known for its role in the Sharpless asymmetric dihydroxylation reaction, a process that earned K. Barry Sharpless a Nobel Prize in Chemistry in 2001 .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing hydroquinidine 1,4-phthalazinediyl diether involves the reaction of ortho-dinitrophenol and toluene under basic conditions. The process includes mixing ortho-dinitrophenol and toluene, adding sodium hydroxide solution, and heating the mixture. The reaction is followed by oxidation and crystallization to obtain the final product .
Industrial Production Methods: Industrial production of hydroquinidine 1,4-phthalazinediyl diether typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s toxicity and potential irritant properties .
Chemical Reactions Analysis
Types of Reactions: Hydroquinidine 1,4-phthalazinediyl diether undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often catalyzed by osmium tetroxide.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts
Common Reagents and Conditions:
Oxidation: Osmium tetroxide is commonly used as a catalyst.
Reduction: Specific reducing agents are employed depending on the desired product.
Substitution: Palladium catalysts are often used in substitution reactions.
Major Products: The major products formed from these reactions include various enantioselective compounds, which are crucial in asymmetric synthesis .
Scientific Research Applications
Hydroquinidine 1,4-phthalazinediyl diether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which hydroquinidine 1,4-phthalazinediyl diether exerts its effects involves its role as a chiral ligand. In the Sharpless asymmetric dihydroxylation reaction, the ligand accelerates the reaction and transfers chiral information to the substrate. The dihydroxylated product is released from the complex through hydrolysis, followed by reoxidation of the metal catalyst . This process ensures high enantioselectivity and efficiency in the synthesis of chiral compounds.
Comparison with Similar Compounds
Hydroquinidine 1,4-phthalazinediyl diether is unique due to its high enantioselectivity and efficiency in catalysis. Similar compounds include:
Hydroquinine 1,4-phthalazinediyl diether: Another cinchona alkaloid derivative used in similar catalytic processes.
Dihydroquinidine 1,4-phthalazinediyl diether: A closely related compound with similar applications.
These compounds share similar structures and functions but differ in their specific catalytic properties and applications.
Properties
Molecular Formula |
C48H54N6O4 |
|---|---|
Molecular Weight |
779.0 g/mol |
IUPAC Name |
1-[(S)-[(2R,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-[(R)-[(3S,4S,6S)-6-ethyl-1-azabicyclo[2.2.2]octan-3-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-54-22-17-30(29)24-44(54)46(36-16-20-50-43-14-12-34(56-4)26-40(36)43)58-48-38-10-8-7-9-37(38)47(51-52-48)57-45(41-28-53-21-18-31(41)23-32(53)6-2)35-15-19-49-42-13-11-33(55-3)25-39(35)42/h7-16,19-20,25-26,29-32,41,44-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31+,32+,41-,44-,45+,46+/m1/s1 |
InChI Key |
SFEBTECTYBLBQS-NRHMAUILSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]2CCN1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@H]8CCN7C[C@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Canonical SMILES |
CCC1CC2CCN1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)


![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)







![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)
![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)

